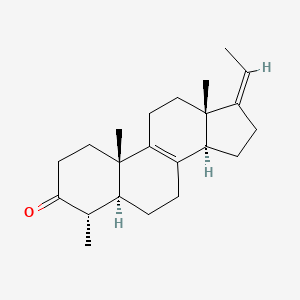
Aspergillon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspergillon A is a natural product isolated from the fungus Aspergillus versicolor. It is a pregnane steroid with significant biological activity, making it a subject of interest in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aspergillon A involves the cultivation of Aspergillus versicolor in specific media. The fungus is grown in a controlled environment, and the compound is extracted using organic solvents. The structure and absolute configuration of this compound are determined through extensive spectroscopic analyses and quantum chemical calculations of the electronic circular dichroism spectra .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. The fungus is cultured in large bioreactors under optimized conditions to maximize yield. The compound is then isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Aspergillon A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its derivatives and their biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Wissenschaftliche Forschungsanwendungen
Aspergillon A has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of pregnane steroids.
Biology: Researchers explore its role in fungal metabolism and its effects on other organisms.
Wirkmechanismus
The mechanism of action of Aspergillon A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and modulating signaling pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Vergleich Mit ähnlichen Verbindungen
Aspergillon A is compared with other similar compounds, such as:
Diaporthein A: Another fungal metabolite with similar biological activities.
Phenochalasin B: Known for its anti-inflammatory properties.
Cytochalasins Z24 and Z25: Compounds with significant biological activities isolated from marine-derived fungi.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research.
Eigenschaften
Molekularformel |
C22H32O |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1 |
InChI-Schlüssel |
MPZZQTJQOCMQRT-YOZLBQJPSA-N |
Isomerische SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C |
Kanonische SMILES |
CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


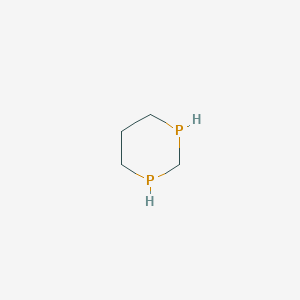
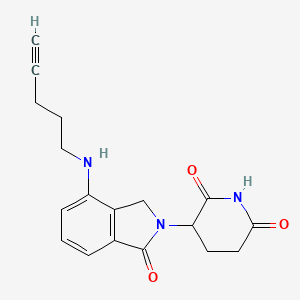
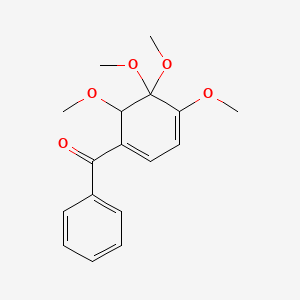
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

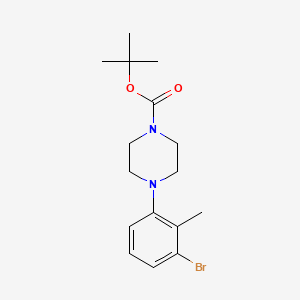
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
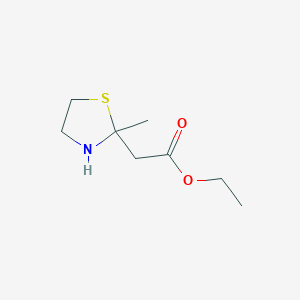
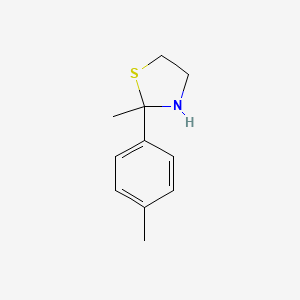
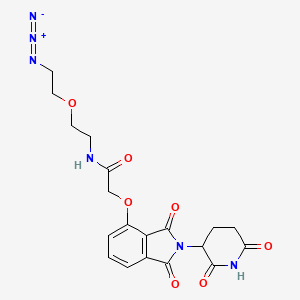
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
